methyl 2-(tert-butylcarbamoyl)acetate
Description
Methyl 2-(tert-butylcarbamoyl)acetate is a carbamate-containing ester with the molecular formula C₈H₁₅NO₃. Its structure comprises a methyl ester group linked to an acetic acid backbone functionalized with a tert-butylcarbamoyl moiety. This compound serves as a versatile intermediate in organic synthesis, particularly for introducing the tert-butylcarbamoyl group into larger molecules. Its applications span pharmaceutical chemistry, agrochemicals, and materials science, where its balance of hydrophobicity (from the tert-butyl group) and reactivity (from the ester and carbamate) is advantageous .
Properties
CAS No. |
76311-96-1 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(tert-butylcarbamoyl)acetate can be synthesized through the reaction of methyl acetate with tert-butyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where methyl acetate and tert-butyl isocyanate are combined in the presence of a catalyst. The reaction mixture is then purified through distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(tert-butylcarbamoyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2-(tert-butylcarbamoyl)acetate is used in a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: this compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(tert-butylcarbamoyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with receptors or other proteins, modulating their activity and resulting in specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Ester Variants
Methyl vs. Ethyl Esters
- Ethyl 2-((3aR,4S,6R,6aR)-6-(tert-butylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate (Compounds 24 & 25)
- Structure : Incorporates a rigid tetrahydrofurodioxol ring system, enhancing stereochemical complexity. The ethyl ester group increases lipophilicity compared to the methyl ester.
- Synthesis : Synthesized via sodium ethoxide-mediated diastereoselective functionalization of a chiral aldehyde, highlighting its role as a chiral building block .
- Applications : Used in stereoselective synthesis of polyoxygenated heterocycles, contrasting with the simpler methyl ester’s utility as a general-purpose intermediate.
4-Nitrobenzyl Ester Derivatives
- 4-Nitrobenzyl 2-[[5-[[{(1R,2R)-2-(tert-Butylcarbamoyl)cyclohexyl}(methyl)amino]methyl]-1H-1,2,3-triazol-1-yl]methyl]benzoate (17c) Structure: Features a 4-nitrobenzyl ester and triazole ring, introducing electron-withdrawing and π-conjugated systems. Properties: The nitro group enhances stability against hydrolysis but reduces solubility in non-polar solvents compared to methyl/ethyl esters. Applications: Likely used in targeted drug delivery due to its photolabile nitrobenzyl group, which can release active compounds under specific conditions .
Heterocyclic Derivatives
(tert-Butylcarbamoyl)(4-Chloro-2-Oxo-2H-Chromen-3-yl)Methyl Acetate
- Structure : Combines a coumarin core with a tert-butylcarbamoyl-methyl acetate side chain. The coumarin system enables fluorescence and π-π stacking interactions.
- Synthesis : Prepared via a one-pot reaction of 4-chloro-3-formyl coumarin, acetic acid, and tert-butyl isocyanide, showcasing multicomponent reactivity .
- Physical Properties : Higher melting point (195–197°C) due to crystalline packing from intramolecular hydrogen bonds (N–H···O, C–H···O) and π-π interactions .
Key Findings and Trends
Ester Group Influence : Methyl esters (e.g., target compound) offer higher reactivity in hydrolysis compared to ethyl or nitrobenzyl esters.
Structural Complexity : Heterocyclic derivatives (e.g., coumarin, tetrahydrofurodioxol) introduce rigidity and functional versatility but require more complex syntheses.
Biological Activity : The tert-butylcarbamoyl group enhances bioavailability in medicinal compounds, as seen in coumarin-based inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
